molecular formula C16H17N3O3 B14199273 4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 855403-49-5

4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14199273
CAS No.: 855403-49-5
M. Wt: 299.32 g/mol
InChI Key: VWZXEJVTCXVZPO-UHFFFAOYSA-N
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Description

4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is a derivative of cyclohexa-2,4-dien-1-one, with a butyl group at the 4-position and a hydrazinylidene group at the 6-position, which is further substituted with a 4-nitrophenyl group

Preparation Methods

The synthesis of 4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-nitrophenylhydrazine with a suitable cyclohexa-2,4-dien-1-one derivative under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated under reflux to ensure complete reaction, followed by purification of the product through recrystallization or column chromatography .

Chemical Reactions Analysis

4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Scientific Research Applications

4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects. The hydrazinylidene group can also interact with various enzymes and proteins, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:

  • 2-tert-butyl-6-[2-(4-nitrophenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one
  • (6Z)-6-[(2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one
  • 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of different functional groups can lead to variations in their applications and effectiveness in various fields .

Properties

CAS No.

855403-49-5

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

4-butyl-2-[(4-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C16H17N3O3/c1-2-3-4-12-5-10-16(20)15(11-12)18-17-13-6-8-14(9-7-13)19(21)22/h5-11,20H,2-4H2,1H3

InChI Key

VWZXEJVTCXVZPO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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